Product packaging for Tetrahydrofuran-3-amine hydrochloride(Cat. No.:CAS No. 204512-94-7)

Tetrahydrofuran-3-amine hydrochloride

Cat. No.: B153546
CAS No.: 204512-94-7
M. Wt: 123.58 g/mol
InChI Key: MHOVLDXJDIEEMJ-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-amine hydrochloride is a valuable chiral amine derivative featuring a tetrahydrofuran ring substituted with an amine group. This structure provides conformational rigidity, making it a versatile chiral building block and intermediate in medicinal chemistry and organic synthesis. The compound is of significant interest for the preparation of pharmacologically active molecules. It is a key structural feature of selective, high-affinity adenosine A1 receptor agonists, which have been investigated for potential antiarrhythmic activity . Furthermore, the 3-aminotetrahydrofuranyl moiety forms part of the structural features of orally bioavailable experimental CGRP receptor antagonists . The inherent chirality of the molecule allows for the development of enantiopure drugs, with the (R)-enantiomer being an integral intermediate in the synthesis of Tecadenoson . Synthetic routes often start from chiral pool materials like L-aspartic acid or L-methionine to ensure excellent enantiomeric purity . As a synthon, the amine group can act as a nucleophile in substitution reactions and participate in acid-base chemistry. This product is intended for research applications and is not for diagnostic or therapeutic use. Strictly for laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO B153546 Tetrahydrofuran-3-amine hydrochloride CAS No. 204512-94-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOVLDXJDIEEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20910258
Record name Oxolan-3-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107215-52-1, 204512-94-7
Record name Oxolan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminotetrahydrofuran hydrochloride
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Significance of the Tetrahydrofuran Scaffold in Heterocyclic Chemistry

The tetrahydrofuran (B95107) (THF) ring system, a five-membered cyclic ether, is a prevalent structural motif in a vast number of natural products and biologically active compounds. bldpharm.comsigmaaldrich.com Its prevalence has made it a key target in synthetic chemistry. The THF scaffold is found in complex molecules with a wide range of biological activities, including anticancer, antimicrobial, antifungal, and neurotoxic effects. bldpharm.com For instance, the annonaceous acetogenins, a large family of natural products, feature THF cores and are known for their potent anticancer properties. bldpharm.comsigmaaldrich.com

In medicinal chemistry, the incorporation of a THF ring can significantly influence a molecule's pharmacological profile. The oxygen atom in the ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. google.com This has been demonstrated in the design of HIV protease inhibitors, where the THF moiety plays a critical role. google.com Furthermore, the THF scaffold provides a rigid framework that can be stereochemically controlled, allowing for the precise spatial arrangement of functional groups. This is particularly important for developing drugs with high specificity and reduced off-target effects. The versatility of the THF ring also extends to its use as a solvent in various chemical reactions and as a precursor in the synthesis of polymers like poly(tetramethylene ether) glycol (PTMEG), which is used to produce elastomeric fibers such as Spandex. researchgate.netgoogle.com

Role of Amine Functionality in Synthetic and Biological Systems

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons. chemicalbook.com This lone pair makes them excellent nucleophiles and weak bases, enabling them to participate in a wide array of chemical reactions. chemicalbook.combldpharm.com In organic synthesis, amines are indispensable building blocks for the construction of more complex molecules. nih.gov They readily react with electrophiles like alkyl halides and acyl halides to form new carbon-nitrogen bonds, a cornerstone of many synthetic strategies. chemicalbook.com Amines are also crucial in the synthesis of a variety of heterocyclic compounds, which are integral to medicinal chemistry and materials science. nih.gov

The importance of the amine functional group is profoundly evident in biological systems. Amino acids, the building blocks of proteins, all contain an amine group. Additionally, many neurotransmitters and hormones are amines or amine derivatives. In the pharmaceutical industry, the amine functionality is a common feature in a vast range of drugs, including antibiotics, antihistamines, and antidepressants. nih.gov The ability of amines to be protonated and form salts is often exploited to improve the solubility and bioavailability of drug molecules. The selective protection and deprotection of amine groups is a critical aspect of multi-step organic synthesis, particularly in peptide synthesis, highlighting their reactivity and importance. google.com

Historical Context of Tetrahydrofuran 3 Amine Hydrochloride Research Trajectories

Nucleophilic Reactivity of the Amine Group in Tetrahydrofuran-3-amine Hydrochloride

The primary amine group in tetrahydrofuran-3-amine is a key functional handle for a multitude of chemical transformations. Due to the lone pair of electrons on the nitrogen atom, the free amine base is a potent nucleophile. chemguide.co.ukmasterorganicchemistry.com In its hydrochloride salt form, the amine is protonated (R-NH3+), rendering it non-nucleophilic. Therefore, reactions typically require the addition of a base to liberate the free amine before it can react with electrophiles.

Acylation is a robust and widely employed reaction for the derivatization of the amine group in tetrahydrofuran-3-amine. This reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form a stable amide bond. mdpi.com These reactions are often rapid and high-yielding. The resulting N-acylated products can have significantly different physicochemical properties compared to the parent amine, which is a common strategy in medicinal chemistry to modify a molecule's characteristics.

The general mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. libretexts.org For an acyl chloride, this is followed by the elimination of a chloride ion and a proton from the nitrogen to yield the amide. libretexts.org A base is typically added to neutralize the hydrogen chloride byproduct. libretexts.orggoogle.com

Table 1: Examples of Acylation Reactions with Tetrahydrofuran-3-amine This table is illustrative and based on common acylation reactions of primary amines.

Acylating Agent Product Reaction Conditions
Acetyl Chloride N-(tetrahydrofuran-3-yl)acetamide Base (e.g., triethylamine), Aprotic solvent (e.g., dichloromethane)
Benzoyl Chloride N-(tetrahydrofuran-3-yl)benzamide Base (e.g., pyridine), 0°C to room temperature
Acetic Anhydride N-(tetrahydrofuran-3-yl)acetamide Can be performed neat or in a solvent, sometimes requires heating
Di-tert-butyl dicarbonate tert-butyl (tetrahydrofuran-3-yl)carbamate Base (e.g., sodium bicarbonate), Solvent (e.g., THF/water)

Beyond acylation, the nucleophilic amine can react with a diverse range of electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. These reactions are fundamental for introducing new functional groups and building molecular complexity.

Alkylation: Primary amines can react with alkyl halides via an SN2 mechanism to form secondary amines. msu.edu However, this reaction can be difficult to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.ukmsu.edulibretexts.org To achieve mono-alkylation, reductive amination is often a preferred method, where the amine first reacts with an aldehyde or ketone to form an imine, which is then reduced in situ.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. libretexts.org This functional group is a key component in many therapeutic agents, known as "sulfa drugs." The reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom.

Reaction with Carbonyls: Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines (Schiff bases). libretexts.org This reaction is pH-sensitive, with an optimal rate typically around pH 5. libretexts.org

Table 2: Reactivity of Tetrahydrofuran-3-amine with Various Electrophiles This table is illustrative and based on the established reactivity of primary amines.

Electrophile Class Example Electrophile Product Type
Alkyl Halide Methyl Iodide Secondary Amine (potential for over-alkylation)
Sulfonyl Chloride Toluene-p-sulfonyl chloride Sulfonamide
Aldehyde Benzaldehyde Imine (Schiff Base)
Isocyanate Phenyl isocyanate Urea (B33335)

Transformations Involving the Tetrahydrofuran Ring System

While the amine group is the most common site of reactivity, the tetrahydrofuran ring itself can undergo specific transformations, although these often require more forcing conditions or specialized catalytic systems.

The ether linkages in the THF ring are generally stable. Ring-opening requires cleavage of a carbon-oxygen bond and is typically achieved under harsh conditions with strong acids (e.g., HBr, HI) or with specific catalysts. For instance, palladium-catalyzed ring-opening of peroxidic THF has been reported in the presence of primary aromatic amines to yield 4-N-arylamino-1-butanols. nih.gov Other specialized methods involve the use of frustrated Lewis pairs (FLPs) or organometallic reagents like cationic uranium amide compounds to promote the cleavage of the THF ring under milder conditions. nih.govrsc.orgacs.org These reactions proceed via activation of the ether oxygen, making the ring susceptible to nucleophilic attack.

Introducing substituents directly onto the carbon skeleton of the THF ring is a powerful strategy for creating novel analogues. This can be achieved through C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. Recent advances have described the metal-free, site-selective functionalization of the α-C–H bonds of THF (the carbons adjacent to the oxygen) using photocatalysis to generate bromine radicals. rsc.org While demonstrated on the parent THF molecule, these principles could potentially be adapted for substituted systems like tetrahydrofuran-3-amine, allowing for the introduction of aryl or other groups at the C2 or C5 positions. Such strategies provide direct access to derivatives that would be difficult to synthesize through other means. organic-chemistry.org

Advanced Derivatization for Structure-Activity Relationship Studies

In medicinal chemistry, tetrahydrofuran-3-amine is a valuable scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies. SAR explores how systematic changes in a molecule's structure affect its biological activity, guiding the optimization of lead compounds into clinical candidates. nih.gov

The tetrahydrofuran motif is present in numerous FDA-approved drugs. nih.gov The ring is often used as a constrained, polar P2-ligand in HIV protease inhibitors, where it can form key hydrogen-bonding interactions within the enzyme's active site. nih.gov For example, Ghosh and coworkers have extensively derivatized THF-containing ligands to probe the hydrophobic pocket of the HIV protease enzyme. nih.gov In one study, a third THF ring was appended to a bis-THF ligand, resulting in a novel tris-THF structure with improved binding and a tenfold increase in potency. nih.gov

Derivatization strategies in SAR studies often involve a combination of the reactions described previously:

Amine Modification: Acylation, sulfonylation, and alkylation of the 3-amino group are used to explore interactions with specific regions of a biological target. For instance, attaching different aryl groups via an amide linkage can probe for beneficial π-stacking or hydrophobic interactions.

Ring Modification: Functionalization of the THF backbone or exploration of different stereoisomers (e.g., (R)- vs. (S)-tetrahydrofuran-3-amine) can be critical for achieving optimal geometric alignment within a binding site. researchgate.net

Bioisosteric Replacement: The THF oxygen or the amine nitrogen can be replaced with other atoms or groups (e.g., sulfur, carbon) to modulate properties like polarity, hydrogen bonding capacity, and metabolic stability.

Chemical derivatization is also a key strategy to enhance the detection and spatial localization of amine-containing metabolites in tissues using techniques like MALDI imaging mass spectrometry. nih.gov Reacting the amine with a reagent such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) affixes a charge and improves ionization efficiency, allowing for more sensitive and specific detection. nih.gov

Table 3: Examples of Derivatization of THF-based Scaffolds for SAR Studies

Parent Scaffold Derivatization Strategy Target/Application Observed Effect on Activity
Bis-THF P2 Ligand Addition of a third THF ring HIV Protease Inhibitor Tenfold increase in potency compared to diastereomer nih.gov
(S)-3-Aminotetrahydrofuran Used as an intermediate 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors The specific stereochemistry and functionality are crucial for activity chemicalbook.comchemicalbook.com
Cyclopentane-THF (Cp-THF) Ligand Introduction of spirocyclic groups (dioxolane, oxazolidinone) at the 3-position HIV Protease Inhibitor Generally resulted in decreased potency compared to the parent drug Darunavir nih.gov

Introduction of Varied Substituents at the Amine Position

The primary amine group in tetrahydrofuran-3-amine is nucleophilic, making it a prime site for the introduction of a wide range of substituents through several fundamental organic reactions. These reactions are key to building molecular complexity from this core structure.

Acylation: The amine group readily reacts with acylating agents like acid chlorides and acid anhydrides to form stable amide bonds. commonorganicchemistry.comlibretexts.org This reaction is typically performed in an aprotic solvent with a suitable base, such as triethylamine (B128534) or diisopropylethylamine (DIEA), to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com The resulting N-acyl tetrahydrofuran-3-amines are valuable intermediates in medicinal chemistry.

Alkylation: Substituents can be introduced via N-alkylation, which involves the reaction of the amine with alkyl halides. However, this method can be challenging to control, as the product secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium salts. scispace.com

Reductive Amination: A more controlled and widely used method for introducing alkyl groups is reductive amination. scispace.comorganic-chemistry.org This one-pot reaction involves the initial formation of a Schiff base (imine) between the amine and a ketone or aldehyde, which is then reduced in situ to the corresponding secondary or tertiary amine. scispace.comnih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride, which are mild enough to tolerate a variety of other functional groups. organic-chemistry.org

The table below summarizes common methods for derivatizing the amine group of Tetrahydrofuran-3-amine.

Reaction TypeReagent ClassProductGeneral Conditions
Acylation Acid Chloride (R-COCl)N-acyl amideAprotic solvent (e.g., DCM, THF), Base (e.g., TEA, DIEA), Room Temperature commonorganicchemistry.com
Acylation Acid Anhydride (RCO)₂ON-acyl amideNucleophilic attack followed by proton transfer and leaving group removal stackexchange.com
Reductive Amination Aldehyde (R-CHO) or Ketone (R₂C=O)Secondary or Tertiary AmineMild reducing agent (e.g., NaBH(OAc)₃), often with an acid catalyst organic-chemistry.org
Alkylation Alkyl Halide (R-X)Secondary, Tertiary, or Quaternary AminePotential for polyalkylation; reaction control can be difficult scispace.com

Modifications of the Tetrahydrofuran Ring

While derivatization at the amine position is more common, the tetrahydrofuran ring itself can also be chemically modified, primarily through ring-opening reactions or by constructing the ring with desired substituents already in place.

Ring-Opening Reactions: The THF ring, though generally stable, can be opened under specific conditions. A palladium-catalyzed reaction between primary aromatic amines and peroxidic tetrahydrofuran, in the presence of hydrogen, results in ring opening to yield 4-N-arylamino-1-butanols. nih.gov The proposed mechanism involves a free-radical process initiated by the cleavage of a THF hydroperoxide. nih.gov Other methods for THF ring-opening have been explored using various catalysts, including N-heterocyclic carbene–boryl trifluoromethanesulfonates and cationic uranium amide compounds, which can proceed via nucleophilic attack. rsc.orgrsc.org On semiconductor surfaces, the ring-opening of THF has also been observed, leading to the formation of Ge–(CH₂)₄–O–Ge structures on a Ge(100) surface. acs.org

Synthesis of Substituted Tetrahydrofurans: An alternative to modifying the existing ring is to synthesize a polysubstituted THF ring from acyclic precursors. Palladium-catalyzed methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. nih.govorganic-chemistry.org These reactions form both a C-C and a C-O bond in a single step, likely proceeding through the intramolecular insertion of the olefin into a palladium-alkoxide bond. nih.govorganic-chemistry.org Such synthetic strategies allow for the creation of highly functionalized THF cores that can be further elaborated. chemrxiv.orgchemrxiv.orgnih.gov

The following table highlights key strategies related to the modification of the tetrahydrofuran ring structure.

StrategyMethodReactantsProduct
Ring Opening Palladium-mediatedPrimary aromatic amine, Peroxidic THF, H₂4-N-arylamino-1-butanol nih.gov
Ring Opening Boryl triflate-mediatedAryloxides in THFdipp-Imd–BH₂O(CH₂)₄OAr rsc.org
Ring Synthesis Palladium-catalyzed cyclizationγ-hydroxy internal alkene, Aryl bromide2,1′-disubstituted tetrahydrofuran nih.gov
Ring Synthesis Palladium-catalyzed heteroannulation2-bromoallyl alcohol, 1,3-dienePolysubstituted tetrahydrofuran chemrxiv.orgchemrxiv.org

Conjugation Strategies for Bioconjugation Applications

Bioconjugation is the chemical linking of two or more molecules where at least one is a biomolecule, such as a protein or peptide. creative-proteomics.com The primary amine of tetrahydrofuran-3-amine serves as an excellent chemical handle for its attachment to biomolecules, making it a useful building block in the development of diagnostics and therapeutics.

The most common strategy for targeting primary amines in bioconjugation involves the use of amine-reactive crosslinkers. thermofisher.com These reagents contain electrophilic groups that react with the nucleophilic amine to form a stable, covalent bond. creative-proteomics.com

N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most widely used class of amine-reactive reagents. creative-proteomics.comthermofisher.com They react with primary amines under physiological to slightly alkaline conditions (pH 7.2-9) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.com Tetrahydrofuran-3-amine can be conjugated to a biomolecule using a heterobifunctional crosslinker containing an NHS ester at one end and another reactive group at the other. For example, a linker like Succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol] ester (SM(PEG)n) has an NHS ester to react with the amine of tetrahydrofuran-3-amine and a maleimide (B117702) group to react with a thiol (sulfhydryl) group on a cysteine residue of a protein. thermofisher.com This two-step process allows for controlled and specific conjugation. thermofisher.com

Aldehyde/Ketone Chemistry: Another approach involves the reaction of the amine with an aldehyde or ketone on a biomolecule (or a linker attached to one) to form an imine (Schiff base). This bond can then be stabilized by reduction with an agent like sodium cyanoborohydride to form a stable secondary amine linkage. creative-proteomics.com

These strategies enable the incorporation of the tetrahydrofuran motif into larger biological constructs, potentially influencing properties like solubility, binding affinity, or pharmacokinetic profiles.

The table below outlines common crosslinkers used for conjugating amine-containing molecules like Tetrahydrofuran-3-amine.

Crosslinker TypeAmine-Reactive GroupSecond Reactive GroupResulting Linkage
Homobifunctional N-Hydroxysuccinimide (NHS) esterN-Hydroxysuccinimide (NHS) esterAmide creative-biolabs.com
Heterobifunctional N-Hydroxysuccinimide (NHS) esterMaleimideAmide (at amine end), Thioether (at thiol end) aatbio.com
Heterobifunctional N-Hydroxysuccinimide (NHS) esterAldehydeAmide (at amine end), Imine (reducible to secondary amine) creative-proteomics.com
Heterobifunctional Aldehyde-Imine (reducible to secondary amine) creative-proteomics.com

Applications of Tetrahydrofuran 3 Amine Hydrochloride As a Synthetic Intermediate

Chiral Building Block in Organic Synthesis

The enantiopure nature of Tetrahydrofuran-3-amine hydrochloride makes it an excellent chiral synthon for the construction of complex molecules with specific stereochemical requirements. Both the (S)- and (R)-enantiomers are utilized, depending on the desired stereochemistry of the final product.

Synthesis of Pharmaceuticals and Agrochemicals

This compound is a key intermediate in the synthesis of a range of pharmaceutical agents. Its incorporation can influence the pharmacological properties of a molecule by introducing a constrained, polar moiety. For instance, (S)-Tetrahydrofuran-3-amine hydrochloride is used in the preparation of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors, which are investigated for their potential in treating metabolic disorders. nih.govchemicalbook.com The (R)-enantiomer is a known intermediate for the synthesis of the antiarrhythmic agent Tecadenoson. google.com

While direct examples of its use in commercially available agrochemicals are not extensively documented in publicly available literature, the broader class of chiral amines is crucial in the development of modern pesticides. nih.govwiley.comresearchgate.net Chiral agrochemicals can exhibit higher efficacy and reduced environmental impact compared to their racemic mixtures. acs.orgnih.gov Given that the tetrahydrofuran (B95107) motif is present in some bioactive agricultural compounds, it is plausible that derivatives of this compound are explored in the synthesis of novel fungicides, insecticides, and herbicides. researchgate.netnih.gov

Table 1: Examples of Pharmaceuticals Synthesized Using this compound

Pharmaceutical Agent Therapeutic Area Enantiomer of Intermediate Used
11β-HSD1 Inhibitors Metabolic Disorders (S)-Tetrahydrofuran-3-amine hydrochloride
Tecadenoson Cardiology (Antiarrhythmic) (R)-Tetrahydrofuran-3-amine

Construction of Complex Heterocyclic Compounds

The reactivity of the amine group in this compound allows for its participation in a variety of cyclization and condensation reactions to form more complex heterocyclic systems. The tetrahydrofuran ring itself is a common structural motif in many biologically active natural products and synthetic compounds. organic-chemistry.org Its presence can impart favorable pharmacokinetic properties to a molecule. The synthesis of fused heterocyclic systems, which are often the core of novel drug candidates, can be achieved using this chiral building block. For example, it can be a precursor in the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid, which are valuable in medicinal chemistry.

Precursors for Enantiopure Intermediates

This compound serves as a precursor for the synthesis of other enantiopure intermediates. The primary amine can be readily converted into a wide range of functional groups, such as amides, sulfonamides, and secondary or tertiary amines, without compromising the stereochemical integrity of the chiral center. These transformations generate a diverse library of chiral building blocks that can be employed in asymmetric synthesis. google.com For instance, enantiomerically pure (S)-3-amino tetrahydrofuran hydrochloride can be synthesized from L-aspartic acid, showcasing a route from the chiral pool to this valuable intermediate. google.com

Role in Medicinal Chemistry Scaffolds

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The rigid and defined three-dimensional structure of the tetrahydrofuran ring in this compound makes it an attractive scaffold component.

Design and Synthesis of Biologically Active Compounds

The tetrahydrofuran moiety is a privileged structure in drug discovery, appearing in numerous approved drugs. nih.gov The incorporation of the this compound scaffold can lead to compounds with enhanced binding affinity and selectivity for their biological targets. The defined stereochemistry and conformational rigidity of the ring can help in optimizing the spatial arrangement of pharmacophoric groups, leading to improved biological activity. Researchers have utilized this scaffold in the design of inhibitors for various enzymes, where the tetrahydrofuran ring can interact with specific pockets in the active site.

Incorporation into Conformationally Restricted Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability. Conformationally restricted amino acids are often incorporated into peptidomimetics to reduce their flexibility and pre-organize them into a bioactive conformation. mdpi.commdpi.com The cyclic nature of this compound makes it a suitable building block for creating such constrained analogues.

By replacing a natural amino acid with a tetrahydrofuran-based amino acid mimic derived from this compound, it is possible to introduce a rigid turn or bend in a peptide backbone. doi.org This conformational constraint can lead to enhanced biological activity and selectivity. The synthesis of peptidomimetics containing this scaffold has been explored as a strategy to develop novel therapeutic agents. researchgate.netresearchgate.net

Table 2: Synthetic Utility of this compound

Application Area Specific Use Desired Outcome
Chiral Building Block Synthesis of Pharmaceuticals Introduction of specific stereochemistry and a polar, rigid moiety.
Synthesis of Complex Heterocycles Formation of novel, biologically active ring systems.
Precursor for Enantiopure Intermediates Generation of a diverse range of chiral synthons.
Medicinal Chemistry Scaffold Design of Biologically Active Compounds Enhanced binding affinity and selectivity through a privileged core structure.
Incorporation into Peptidomimetics Creation of conformationally restricted peptide analogues with improved properties.

Reagent in Material Science Applications

The utility of this compound in material science stems from its bifunctional nature. The amine group provides a reactive site for polymerization and curing reactions, while the tetrahydrofuran ring imparts specific characteristics, such as polarity and flexibility, to the final material's backbone.

This compound can serve as a monomer in the synthesis of specialty polymers, particularly polyamides. The primary amine group can undergo polycondensation reactions with difunctional carboxylic acids or their derivatives (e.g., diacyl chlorides) to form amide linkages, which constitute the backbone of the polymer chain.

The incorporation of the tetrahydrofuran ring into the polymer backbone is expected to influence the material's properties. For instance, furan-based polyamides are known to be derivable from renewable resources, offering a bio-based alternative to traditional petroleum-derived polymers nih.gov. While research on polyamides derived specifically from 3-aminotetrahydrofuran (B1273345) is not extensively detailed, a US patent from 1951 describes the use of the N-carboanhydride of a closely related compound, 3-aminotetrahydrofuran-3-carboxylic acid, in the preparation of polyamides google.com. This historical context suggests the viability of incorporating the 3-aminotetrahydrofuran structure into polyamide chains. The general structure of a polyamide synthesized from a diamine and a diacyl chloride is shown below.

Table 1: Potential Monomers for Polyamide Synthesis with Tetrahydrofuran-3-amine (Note: This table is illustrative of the types of co-monomers that could be used based on standard polyamide chemistry, as direct examples with this compound are not readily available in the literature.)

Co-monomer TypeExample CompoundResulting Polymer Feature
Aliphatic Diacyl ChlorideAdipoyl chlorideFlexible polyamide chain
Aromatic Diacyl ChlorideTerephthaloyl chlorideRigid, high-melting polyamide chain
Aliphatic Dicarboxylic AcidSebacic acidImproved toughness and lower moisture absorption

The properties of such specialty polyamides would be determined by the specific co-monomer used, the resulting molecular weight, and the influence of the tetrahydrofuran moiety on chain packing and intermolecular interactions.

The primary amine group of this compound contains two active hydrogen atoms, making it a suitable candidate to act as a curing agent (or hardener) for epoxy resins. In the curing process, the active hydrogens of the amine react with the epoxide (oxirane) rings of the epoxy resin in a ring-opening addition reaction. This reaction forms a highly cross-linked, three-dimensional thermoset network.

The general mechanism for the curing of an epoxy resin with a primary amine involves a two-step process:

One of the active hydrogens on the primary amine attacks an epoxy ring, forming a secondary amine.

The hydrogen on the newly formed secondary amine then reacts with another epoxy ring, creating a tertiary amine and forming a cross-link point in the polymer network acs.org.

As a cycloaliphatic amine, this compound would be expected to impart specific properties to the cured epoxy resin. Generally, cycloaliphatic amines offer a compromise between the properties of linear aliphatic amines and more rigid aromatic amines. They tend to provide good thermal resistance, mechanical properties, and chemical resistance nih.gov. The flexibility of the tetrahydrofuran ring could potentially enhance the toughness of the cured epoxy system compared to more rigid cyclic amine structures.

The performance of an amine curing agent is critical to the final properties of the epoxy thermoset. Key performance indicators are influenced by the structure of the amine hardener.

Table 2: Expected Influence of Tetrahydrofuran-3-amine as a Curing Agent on Epoxy Resin Properties (Note: This data is extrapolated from the known performance of general cycloaliphatic amines, as specific performance data for this compound is not available.)

PropertyExpected Performance CharacteristicRationale
Glass Transition Temp. (Tg) Moderate to HighThe cyclic structure contributes to a higher Tg than linear aliphatic amines, but potentially lower than aromatic amines.
Mechanical Strength GoodThe formation of a cross-linked network imparts good strength and modulus.
Toughness / Flexibility Potentially EnhancedThe non-planar, flexible tetrahydrofuran ring may increase the toughness of the thermoset network.
Chemical Resistance GoodThe stable ether linkage in the amine and the cross-linked nature of the epoxy provide resistance to many chemicals.
Curing Speed ModerateReactivity is typically lower than linear aliphatic amines but can be accelerated with heat.

The stoichiometric ratio of the amine hardener to the epoxy resin is crucial for achieving optimal properties. This is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin to ensure that there is one active amine hydrogen for each epoxy group.

Biological Activity and Pharmacological Relevance

Mechanism of Action Studies

The tetrahydrofuran (B95107) ring and the amine group of Tetrahydrofuran-3-amine hydrochloride are fundamental to its utility in drug design. These features allow for specific interactions with biological targets, influencing enzyme activity and engaging with critical biochemical pathways.

Interaction with Biological Targets

The core structure of this compound serves as a crucial scaffold for designing molecules that can precisely interact with biological targets. The stereochemistry of the amine group on the tetrahydrofuran ring is particularly important for ensuring the correct orientation of the final drug molecule within the binding site of its target protein.

Influence on Enzyme Activity and Receptor Interactions

The true pharmacological impact of the Tetrahydrofuran-3-amine moiety is most evident when it is incorporated into larger, more complex molecules. The amine group can act as a key hydrogen bond donor or acceptor, facilitating strong and specific binding to enzyme active sites or cell surface receptors. The tetrahydrofuran ring itself, with its oxygen atom, can also participate in hydrogen bonding, further anchoring the molecule to its target. nih.govnih.govacs.org

Therapeutic Applications and Preclinical Investigations

The versatility of this compound as a synthetic intermediate has led to its use in the development of drugs for diverse therapeutic areas, most notably in the treatment of cardiac arrhythmias and viral infections.

Antiarrhythmic Drug Development (e.g., Tecadenoson)

(R)-Tetrahydrofuran-3-amine is a key intermediate in the synthesis of Tecadenoson, a selective A1 adenosine (B11128) receptor agonist that was investigated for the treatment of paroxysmal supraventricular tachycardia (PSVT). drugbank.comnih.govgoogle.com

Mechanism of Action of Tecadenoson:

Tecadenoson exerts its antiarrhythmic effect by selectively stimulating the A1 adenosine receptor in the atrioventricular (AV) node of the heart. drugbank.comnih.gov This stimulation slows the conduction of electrical impulses from the atria to the ventricles, thereby terminating the re-entrant circuit responsible for PSVT. ahajournals.org The selectivity for the A1 receptor is a key feature, as it avoids the activation of A2A adenosine receptors, which can lead to undesirable side effects such as hypotension and flushing. drugbank.comportico.org The (R)-tetrahydrofuranyl moiety derived from this compound is crucial for the compound's affinity and selectivity for the A1 receptor. nih.gov

Table 1: Research Findings for Tecadenoson

Feature Description
Target A1 Adenosine Receptor drugbank.comnih.gov
Effect Slows AV nodal conduction drugbank.comahajournals.org
Selectivity High for A1 over A2A receptors portico.org
Therapeutic Goal Conversion of PSVT to normal sinus rhythm nih.gov

HIV-1 Protease Inhibitor Research

Derivatives of Tetrahydrofuran-3-amine, particularly amino-bis-tetrahydrofuran ligands, have been instrumental in the design of potent HIV-1 protease inhibitors. nih.govnih.govacs.org These inhibitors are critical components of highly active antiretroviral therapy (HAART).

Interaction with HIV-1 Protease:

HIV-1 protease is a vital enzyme for the replication of the virus. Inhibitors designed with a bis-tetrahydrofuran (bis-THF) moiety, which can be synthesized from Tetrahydrofuran-3-amine derivatives, have shown exceptional potency. nih.gov The oxygen atoms of the bis-THF rings form strong hydrogen bonds with the backbone amide groups of key amino acid residues, such as Asp29 and Asp30, in the S2 subsite of the enzyme. nih.gov

Furthermore, the incorporation of a basic amine at the C4 position of the bis-THF ring, a modification building upon the core structure of Tetrahydrofuran-3-amine, can lead to additional hydrogen bonding interactions within the flap region of the protease, for instance with the backbone of Gly48. nih.govnih.gov These enhanced interactions with the enzyme's backbone are believed to be a key reason for the high potency and improved resistance profile of drugs like Darunavir, which contains a bis-THF ligand. nih.govacs.org

Table 2: Key Interactions of Amino-bis-THF based HIV-1 Protease Inhibitors

Inhibitor Moiety Interacting Residue (HIV-1 Protease) Type of Interaction
bis-THF Oxygens Asp29, Asp30 (backbone NH) Hydrogen Bonding nih.gov
C4-Amine on bis-THF Gly48 (backbone C=O and NH) Hydrogen Bonding nih.govnih.gov

The ability of these inhibitors to form multiple, robust interactions with the highly conserved backbone of the HIV-1 protease active site makes them less susceptible to mutations in the enzyme that can confer drug resistance. pitt.edu

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a significant role in regulating intracellular glucocorticoid levels, converting inactive cortisone (B1669442) to active cortisol. nih.gov Overactivity of 11β-HSD1 is associated with metabolic syndrome, type 2 diabetes, and obesity, making it an attractive therapeutic target. doi.orgresearchgate.net The development of selective 11β-HSD1 inhibitors is a key area of research. nih.gov

Derivatives of adamantane, a bulky lipophilic group, have been shown to be effective inhibitors of 11β-HSD1. researchgate.net In the design of these inhibitors, various heterocyclic scaffolds are explored to optimize potency and selectivity. While specific studies detailing the direct use of this compound are not prominent, the importance of the tetrahydrofuran moiety in this context has been investigated. For example, in a study on dammarane-based 11β-HSD1 inhibitors, a tetrahydrofuran analogue was found to be inactive, highlighting the critical nature of specific hydrogen bond donors for binding to the enzyme's active site. doi.org This underscores the principle that even slight modifications to the heterocyclic ring system can significantly impact biological activity.

Table 1: Examples of 11β-HSD1 Inhibitors and Their Activity

CompoundTargetActivity (IC50)Selectivity Index (SI)Reference
Diol 27Mouse 11β-HSD1592 nM> 168 doi.org
C17 hydroxymethyl analogue 30bMouse 11β-HSD1476 nM> 21 doi.org
α-hydroxyl ketone 34Mouse 11β-HSD1601 nM> 16 doi.org
KR-67105Human 11β-HSD1Concentration-dependent inhibitionNot specified researchgate.net

Androgen Receptor Antagonist Development

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. Nonsteroidal AR antagonists, such as Enzalutamide, work by inhibiting AR signaling pathways. nih.govmdpi.com Researchers are continuously seeking novel scaffolds to develop new AR antagonists with improved efficacy, particularly against castration-resistant prostate cancer (CRPC). nih.gov

In this context, novel derivatives incorporating a tetrahydrofuran cyclic urea (B33335) structure have been designed and synthesized. researchgate.net This approach aims to create molecules with a distinct chemical structure from existing antagonists like Flutamide and Enzalutamide. The design introduces two stereospecific carbon atoms within the cyclic urea skeleton, which can be a critical factor for biological activity. The evaluation of these compounds against androgen-sensitive human prostate adenocarcinoma LNCaP cells has demonstrated that specific derivatives show significantly improved in vitro activity, suggesting that the tetrahydrofuran-based scaffold is a promising avenue for the development of new AR inhibitors. researchgate.net

Research into Antidepressant Agents

The search for novel antidepressant agents often involves the exploration of heterocyclic compounds that can interact with monoamine neurotransmitter systems. While direct studies employing this compound in antidepressant research are not extensively documented, related heterocyclic amines have shown promise.

For instance, research into 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and its derivatives, which are endogenous amines found in the mammalian brain, has demonstrated significant antidepressant-like effects in animal models of depression. nih.govnih.gov These compounds have been shown to antagonize depressive-like behavior induced by reserpine, a substance that depletes monoamines in the brain. nih.gov The mechanism is believed to involve the modulation of dopamine, noradrenaline, and serotonin (B10506) levels. nih.gov The positive results from these related amine structures suggest that other heterocyclic amines, potentially including derivatives of tetrahydrofuran-3-amine, could be viable candidates for future investigation as antidepressant agents.

Potential Anticancer Properties through Apoptosis Modulation

Inducing apoptosis, or programmed cell death, is a primary mechanism of many anticancer drugs. nih.gov The dysregulation of apoptosis is a hallmark of cancer, allowing for uncontrolled cell proliferation. nih.gov Compounds that can trigger apoptosis in cancer cells are therefore of significant therapeutic interest.

Derivatives of heterocyclic structures, such as tetrahydroquinolines and tetrahydroisoquinolines, have demonstrated potent anticancer activity by inducing apoptosis. nih.govnih.gov These compounds can arrest the cell cycle at specific phases, such as G2/M or S phase, preventing cancer cells from dividing. nih.govnih.gov Furthermore, they can modulate the expression of key proteins involved in the apoptotic process. For example, some compounds have been shown to increase the expression of pro-apoptotic proteins like caspases and Bax, while decreasing the levels of anti-apoptotic proteins like Bcl-2. tandfonline.com This dual action effectively pushes the cancer cell towards self-destruction. The investigation of tetrahydrofuran-based compounds for similar pro-apoptotic activity represents a logical direction for anticancer drug discovery.

Table 2: Anticancer Activity via Apoptosis Modulation

Compound ClassCancer Cell LineMechanism of ActionReference
Tetrahydroquinolinone derivativesA549 (Lung), HTC-116 (Colon)Induces cell cycle arrest at G2/M phase, leading to apoptosis. nih.gov
Tetrahydroisoquinoline derivativesA549 (Lung), MCF7 (Breast)Causes cell cycle arrest at G2/M or S phase; significantly increases apoptosis. nih.gov
Pyrazolo[3,4-d]pyrimidinesMCF-7 (Breast)Induces expression of pro-apoptotic caspases and Bax; diminishes anti-apoptotic Bcl-2. tandfonline.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Understanding the relationship between a molecule's structure and its biological activity (SAR) or properties (SPR) is fundamental to medicinal chemistry. For derivatives of this compound, specific structural features, such as stereochemistry and modifications to the THF ring, have a profound impact on their pharmacological efficacy.

Impact of Stereochemistry on Biological Efficacy and Selectivity

Chirality and stereochemistry play a pivotal role in the interaction between a drug and its biological target. nih.govijpsjournal.com The three-dimensional arrangement of atoms can determine the potency, selectivity, and even the nature of the pharmacological response. nih.gov

For many biologically active molecules, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other(s) may be inactive or even contribute to adverse effects. nih.govijpsjournal.com Studies on nature-inspired compounds have shown that stereochemistry can lead to significant differences in antimalarial activity, with specific isomers showing enhanced biological effects due to factors like stereoselective uptake by cells. nih.govresearchgate.net In the development of androgen receptor antagonists based on a tetrahydrofuran cyclic urea skeleton, the deliberate introduction of stereospecific centers was a key design element, acknowledging the importance of chirality for potent activity. researchgate.net

Influence of Tetrahydrofuran Ring Modifications on Binding Affinity

The tetrahydrofuran ring is more than just a structural scaffold; it often plays an active role in binding to a biological target. The oxygen atom within the THF ring is a key feature, capable of forming crucial hydrogen bonds with amino acid residues in an enzyme's active site or a receptor's binding pocket. nih.gov

The significance of this interaction is clearly demonstrated in the development of HIV protease inhibitors. In one series of compounds, replacing the THF ring's oxygen with a methylene (B1212753) group (a carbon atom) resulted in a drastic loss of antiviral activity. nih.gov This was attributed to the loss of a critical hydrogen bonding interaction within the target site. Similarly, modifications that alter the size and flexibility of the heterocyclic system, such as replacing a bis-THF ligand with a larger tetrahydropyran–tetrahydrofuran (Tp–THF) ligand, can enhance binding by more effectively filling the enzyme's binding pocket and optimizing hydrogen-bonding interactions. nih.gov In the context of 11β-HSD1 inhibitors, the substitution of a tetrahydrofuran moiety for another group led to a loss of activity, again emphasizing that the specific nature of the ring and its ability to form key interactions are essential for biological efficacy. doi.org

Compound Reference Table

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in Tetrahydrofuran-3-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Enantiopurity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

For (S)-Tetrahydrofuran-3-amine hydrochloride, the following spectral data have been reported chemicalbook.com:

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals corresponding to the protons of the tetrahydrofuran (B95107) ring and the amine group. The chemical shifts (δ) are typically observed in the following regions:

δ 3.80-4.11 ppm (m, 5H): This complex multiplet arises from the protons on the carbons adjacent to the oxygen atom (C2 and C5) and the proton on the carbon bearing the amino group (C3), as well as the protons of the amino group itself.

δ 2.37-2.50 ppm (m, 1H): This multiplet corresponds to one of the protons on the C4 carbon.

δ 2.01-2.09 ppm (m, 1H): This multiplet is attributed to the other proton on the C4 carbon.

¹³C NMR (CDCl₃): The carbon NMR spectrum provides distinct signals for each carbon atom in the molecule, confirming the carbon framework.

δ 70.49 ppm: Attributed to the C5 carbon of the tetrahydrofuran ring.

δ 66.82 ppm: Corresponds to the C2 carbon of the tetrahydrofuran ring.

δ 51.21 ppm: Represents the C3 carbon, which is attached to the amino group.

δ 30.01 ppm: Assigned to the C4 carbon of the tetrahydrofuran ring.

Interactive Data Table: NMR Spectral Data for (S)-Tetrahydrofuran-3-amine hydrochloride

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H3.80-4.11mC2-H, C5-H, C3-H, NH₃⁺
¹H2.37-2.50mC4-H
¹H2.01-2.09mC4-H
¹³C70.49-C5
¹³C66.82-C2
¹³C51.21-C3
¹³C30.01-C4

Enantiopurity Assessment: NMR spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to assess the enantiomeric purity of this compound. The formation of diastereomeric complexes leads to separate signals for each enantiomer in the NMR spectrum, allowing for their quantification.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amine salt, the ether linkage, and the alkyl C-H bonds.

Based on the functional groups present, the following characteristic peaks can be anticipated:

N-H Stretching: As a primary amine hydrochloride, strong, broad absorptions are expected in the region of 2800-3200 cm⁻¹ due to the stretching vibrations of the N-H bonds in the ammonium (B1175870) group (NH₃⁺).

C-H Stretching: Absorptions corresponding to the C-H stretching of the alkyl groups in the tetrahydrofuran ring are expected in the 2850-3000 cm⁻¹ region.

N-H Bending: The bending vibration for a primary amine salt typically appears in the 1500-1600 cm⁻¹ range.

C-O-C Stretching: A strong, characteristic band for the ether linkage (C-O-C stretch) is expected in the 1000-1150 cm⁻¹ region.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
2800-3200N-H (in NH₃⁺)Stretching
2850-3000C-H (alkyl)Stretching
1500-1600N-H (in NH₃⁺)Bending
1000-1150C-O-C (ether)Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular weight of the free base (C₄H₉NO) is 87.12 g/mol , and the hydrochloride salt (C₄H₁₀ClNO) is 123.58 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base would be observed at m/z 87. The fragmentation pattern would likely involve:

Alpha-cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a hydrogen atom or an ethyl group from the ring, leading to characteristic fragment ions.

Loss of water: Although not a primary alcohol, the tetrahydrofuran ring might undergo rearrangement and lose a molecule of water (H₂O).

Ring opening and fragmentation: The tetrahydrofuran ring can open, followed by further fragmentation to produce smaller ions.

Interactive Data Table: Expected Mass Spectrometry Fragments for Tetrahydrofuran-3-amine

m/zPossible Fragment
87[M]⁺ (Molecular ion of free base)
70[M - NH₃]⁺
58[M - C₂H₅]⁺ (from alpha-cleavage)
43[C₃H₇]⁺ or [C₂H₅N]⁺
30[CH₂NH₂]⁺

Chromatographic Separation Techniques

Chromatographic techniques are essential for determining the purity and enantiomeric composition of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates like this compound. A reversed-phase HPLC method, typically employing a C18 column, can be developed to separate the main compound from any impurities. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.

For the determination of enantiomeric excess, a common approach involves the derivatization of the amine with a chiral reagent, followed by separation of the resulting diastereomers on a standard achiral HPLC column. For instance, (S)-Tetrahydrofuran-3-amine hydrochloride can be converted to its benzoyl derivative and then analyzed by chiral HPLC chemicalbook.com.

Chiral HPLC for Stereoisomer Resolution

Direct separation of the enantiomers of this compound can be achieved using Chiral High-Performance Liquid Chromatography (Chiral HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of chiral amines. For the analysis of (S)-Tetrahydrofuran-3-amine hydrochloride, after conversion to its benzoyl derivative, a Chiralpak AD-H column has been successfully employed chemicalbook.com. The mobile phase for such separations often consists of a mixture of alkanes (like hexane or heptane) and an alcohol (such as isopropanol or ethanol).

The development of a direct chiral HPLC method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers of this compound without the need for derivatization.

Interactive Data Table: Illustrative Chiral HPLC Method Parameters

ParameterDescription
Column Chiralpak AD-H (for derivatized compound)
Mobile Phase Hexane/Isopropanol mixture
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm)
Temperature Ambient or controlled (e.g., 25 °C)

Other Analytical Methods

Specific optical rotation is a fundamental property of chiral compounds and serves as a method for assessing the chiral purity or enantiomeric excess (ee) of a sample wikipedia.org. When plane-polarized light is passed through a solution containing a chiral molecule, the plane of light is rotated. The direction and magnitude of this rotation are characteristic of the compound purdue.edu. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counterclockwise wikipedia.org.

The specific rotation ([α]) is a standardized value calculated from the observed rotation (α) using the Biot's law equation:

[α]Tλ = α / (l * c)

Where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in g/mL (or g/100mL in some conventions) masterorganicchemistry.com.

T is the temperature (usually 20°C or 25°C).

λ is the wavelength of the light source, typically the sodium D-line (589 nm) wikipedia.org.

The enantiomeric excess (% ee) of a mixture can be determined by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer study.compearson.com:

% ee = ([α]mixture / [α]pure enantiomer) * 100

For example, a racemic mixture (50:50 of each enantiomer) will have an observed rotation of zero because the rotations of the individual enantiomers cancel each other out. A sample enriched in one enantiomer will exhibit a rotation proportional to the excess of that enantiomer pearson.comchemistrysteps.com. It is crucial to control experimental parameters such as temperature, solvent, concentration, and wavelength, as they can all influence the measured rotation wikipedia.org.

The table below provides an illustrative example of how specific rotation data can be used to determine the enantiomeric excess of a hypothetical chiral amine hydrochloride.

SampleSpecific Rotation [α]20D (c=1, Methanol)Enantiomeric Excess (% ee)Composition
Pure (R)-Amine HCl-35.0°100%100% R
Pure (S)-Amine HCl+35.0°100%100% S
Mixture A-17.5°50%75% R, 25% S
Mixture B+28.0°80%90% S, 10% R
Racemic Mixture0.0°0%50% R, 50% S

Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. For a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing its thermal stability and integrity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA curve plots mass loss versus temperature. For a hydrochloride salt, this can reveal several key events:

Dehydration: Initial mass loss at lower temperatures (typically below 120°C) often corresponds to the loss of adsorbed or bound water molecules researchgate.net.

Decomposition: A significant mass loss at higher temperatures indicates the thermal decomposition of the compound. The temperature at which this decomposition begins (onset temperature) is a critical indicator of the compound's thermal stability ekb.egutexas.edu. For amine hydrochlorides, this process can involve the loss of hydrogen chloride followed by the decomposition of the free amine.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. For an amine hydrochloride, DSC can identify:

Melting Point: A sharp endothermic peak corresponds to the melting of the crystalline solid. The melting point is a characteristic physical property that can be used for identification and purity assessment nih.govscielo.br.

Polymorphic Transitions: Some compounds can exist in different crystalline forms (polymorphs), and the transition from one form to another may be observed as a thermal event in the DSC curve.

Decomposition: Decomposition is often observed as a complex series of endothermic or exothermic events following the melting of the compound nih.gov.

Together, TGA and DSC provide a comprehensive thermal profile of the compound, which is crucial for understanding its stability under various processing and storage conditions.

The following table presents representative thermal analysis data for amine hydrochloride salts.

Compound TypeThermal EventTechniqueTypical Temperature Range (°C)Observation
Aromatic Amine HydrochlorideMeltingDSC170 - 200Sharp endothermic peak
Aromatic Amine HydrochlorideDecompositionTGA/DSC> 200Mass loss and endothermic/exothermic events
Heterocyclic Amine HydrochlorideMeltingDSC150 - 210Sharp endothermic peak
Heterocyclic Amine HydrochlorideDecompositionTGA> 250Significant mass loss
Aliphatic Amine SaltMeltingDSC100 - 160Endothermic peak

Computational and Theoretical Chemistry

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These methods are crucial for understanding complex molecular systems and their interactions.

Computational chemistry is a vital tool for predicting chemical reactivity and exploring potential reaction mechanisms without the need for laboratory experiments. By calculating properties like electronic charge distribution, molecular orbitals, and electrostatic potential, researchers can identify reactive sites within a molecule. researchgate.net For Tetrahydrofuran-3-amine hydrochloride, the presence of a protonated amine group (-NH3+) significantly influences its reactivity compared to the parent tetrahydrofuran (B95107) (THF) molecule.

The ammonium (B1175870) group is strongly electron-withdrawing, which is expected to decrease the electron density on the tetrahydrofuran ring. This electronic effect influences the nucleophilicity of the ether oxygen atom and the susceptibility of the ring to various reactions. Computational models can predict the activation energies for different potential reaction pathways, such as nucleophilic substitution at the carbon atoms or reactions involving the amine group itself. nih.govcsmres.co.uk These predictions are essential for designing synthetic routes and understanding the molecule's stability. nih.gov

Table 1: Predicted Reactive Sites and Influencing Factors

Predicted Reactive Site Computational Basis for Prediction Influencing Factor Expected Reactivity
Amine Group (N-H bonds) High positive electrostatic potential Acidity of ammonium proton Deprotonation under basic conditions
Ether Oxygen (O) High negative electrostatic potential, lone pair availability Inductive effect from -NH3+ Reduced nucleophilicity compared to THF
Alpha-Carbons to Ether (C2, C5) Frontier Molecular Orbital (LUMO) analysis Ring strain, influence of ether oxygen Susceptible to nucleophilic attack under specific conditions
Carbon with Amine (C3) Steric hindrance, inductive effect Bulky -NH3+ group Potential for SN2-type substitution reactions

The five-membered tetrahydrofuran ring is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry). researchgate.net Conformational analysis through computational methods involves calculating the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers for interconversion between them.

For this compound, the position and orientation of the bulky and polar amine hydrochloride substituent are critical in determining the most stable conformation. The substituent can exist in either an axial or equatorial position relative to the puckered ring. Computational calculations can determine the relative energies of these different conformers, taking into account steric hindrance and electrostatic interactions between the substituent and the rest of the molecule. This analysis is vital for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. researchgate.net

Table 2: Theoretical Conformational Isomers of this compound

Ring Pucker Substituent Position Key Dihedral Angles Predicted Relative Stability Notes
Envelope Axial C5-O1-C2-C3 Higher Energy Potential steric clash between the substituent and axial hydrogens.
Envelope Equatorial C5-O1-C2-C3 Lower Energy Substituent is positioned away from the bulk of the ring, reducing steric strain.
Twist Pseudo-axial O1-C2-C3-C4 Higher Energy May be a transition state or a shallow energy minimum.
Twist Pseudo-equatorial O1-C2-C3-C4 Lower Energy Generally a stable conformation for substituted tetrahydrofurans.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net In the context of medicinal chemistry, MD simulations can provide detailed insights into how a ligand, such as this compound, interacts with a biological target like a protein or enzyme.

Starting with the three-dimensional structures of the ligand and its target protein, an MD simulation calculates the forces between the atoms and uses these forces to simulate their motion. This allows researchers to observe the dynamics of the binding process, identify key interactions (like hydrogen bonds and electrostatic interactions), and estimate the stability of the ligand-target complex. For this compound, simulations could model the interactions of the positively charged ammonium group and the hydrogen-bond-donating N-H protons with negatively charged or polar residues in a protein's active site. The ether oxygen can act as a hydrogen bond acceptor, further anchoring the molecule. These simulations are instrumental in rational drug design and understanding the molecular basis of a compound's biological activity.

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with a high degree of accuracy.

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For the parent THF molecule, the HOMO-LUMO gap has been calculated to be approximately 6.558 eV, indicating high chemical stability. The introduction of the electron-withdrawing amine hydrochloride group is expected to lower the energy of both the HOMO and LUMO. The precise effect on the energy gap, and thus the reactivity, can be accurately predicted using DFT calculations. This analysis helps in understanding the molecule's role in charge-transfer interactions. researchgate.net

Table 3: Conceptual HOMO-LUMO Properties

Property Definition Significance for Reactivity Predicted Effect for this compound
E(HOMO) Energy of the Highest Occupied Molecular Orbital Represents the ability to donate an electron (nucleophilicity). Energy is lowered due to the inductive effect of the -NH3+ group.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron (electrophilicity). Energy is significantly lowered, increasing electrophilicity.
HOMO-LUMO Gap (ΔE) ΔE = E(LUMO) - E(HOMO) Indicates chemical reactivity and kinetic stability. The gap may change, altering the overall reactivity profile compared to THF.

Quantum chemical calculations can provide a detailed picture of a molecule's electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For this compound, the MEP would show a strong positive potential around the -NH3+ group, making it a site for interaction with anions or nucleophiles. A negative potential would be localized around the ether oxygen and the chloride counter-ion.

Furthermore, these theoretical methods can predict various spectroscopic properties. For instance, theoretical calculations can generate predicted Infrared (IR) spectra by calculating vibrational frequencies and Nuclear Magnetic Resonance (NMR) spectra by calculating chemical shifts. researchgate.net These predicted spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound. Discrepancies between calculated and experimental spectra can also provide insights into intermolecular interactions or solvent effects.

Chemoinformatics and Chemical Space Analysis of this compound

The field of computational and theoretical chemistry offers powerful tools to analyze and predict the properties of chemical compounds, thereby accelerating drug discovery and development. For this compound, chemoinformatics and chemical space analysis play a crucial role in understanding its potential as a scaffold for designing novel bioactive molecules.

Database Mining for Related Scaffolds

Database mining is a key chemoinformatic technique used to identify molecules with similar structural features or properties to a query compound from large chemical databases. For this compound, this process involves searching for related scaffolds that can provide insights into its potential biological activities and guide the synthesis of new derivatives. The tetrahydrofuran ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in a variety of natural products and synthetic drugs. Its ability to form hydrogen bonds and its conformational flexibility make it an attractive core structure for interacting with biological targets.

Virtual screening of large compound libraries is a common approach to identify analogs of a lead compound. For instance, a search in chemical databases like ZINC or ChEMBL for structures containing the core Tetrahydrofuran-3-amine motif would yield a diverse set of molecules. These molecules can then be analyzed for their structural diversity and potential biological relevance. The types of derivatives found often include substitutions on the amine group, modifications to the tetrahydrofuran ring, or its incorporation into larger, more complex molecular architectures.

Below is a representative table of related scaffolds that have been explored in various research and patent literature, showcasing the chemical space around the Tetrahydrofuran-3-amine core.

Scaffold NameCore StructureNotable Applications/Targets
N-Aryl-Tetrahydrofuran-3-aminesTetrahydrofuran-3-amine with an aryl substituent on the amineInvestigated as intermediates in the synthesis of various biologically active compounds.
N-Acyl-Tetrahydrofuran-3-aminesTetrahydrofuran-3-amine with an acyl substituent on the amineUtilized in the development of enzyme inhibitors and receptor modulators.
Spirocyclic Tetrahydrofuran AminesA spirocyclic system incorporating the Tetrahydrofuran-3-amine moietyExplored for their unique three-dimensional conformations and potential for novel biological activities.
Fused Tetrahydrofuran AminesThe Tetrahydrofuran-3-amine scaffold fused with another ring systemDesigned to mimic natural products and explore new regions of chemical space.
Tetrahydrofuran-3-amino AcidsThe Tetrahydrofuran-3-amine core with a carboxylic acid functionalityUsed as building blocks in the synthesis of peptidomimetics and other complex molecules. nih.gov

This table is illustrative and compiled from various sources describing the synthesis and application of Tetrahydrofuran-3-amine derivatives.

Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are instrumental in assessing the drug-like properties and potential biological activities of this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of Tetrahydrofuran-3-amine, 2D- and 3D-QSAR studies can be employed to identify key molecular descriptors that influence their activity against a specific biological target. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological in nature.

For example, a hypothetical QSAR study on a series of Tetrahydrofuran-3-amine derivatives as kinase inhibitors might reveal that the presence of a hydrogen bond donor on a substituent attached to the amine group and a specific range of molecular weight are crucial for high inhibitory activity. Such models can then be used to predict the activity of newly designed analogs before their synthesis, thus prioritizing the most promising candidates.

In Silico ADMET Prediction

The success of a drug candidate is highly dependent on its pharmacokinetic and safety profile. In silico ADMET models predict these properties based on the chemical structure of a compound. For this compound, these models can provide valuable insights into its potential as a drug scaffold.

A summary of predicted ADMET properties for the parent compound, Tetrahydrofuran-3-amine, is presented in the table below. It is important to note that these are computational predictions and would require experimental validation.

ADMET PropertyPredicted Value/ClassificationImplication for Drug Development
Absorption
Oral BioavailabilityLikely GoodThe compound is predicted to be well-absorbed after oral administration.
Human Intestinal AbsorptionHighSuggests good absorption from the gastrointestinal tract.
Blood-Brain Barrier PenetrationLow to ModerateMay have limited access to the central nervous system, which could be advantageous or disadvantageous depending on the therapeutic target.
Distribution
Plasma Protein BindingLowA low degree of binding to plasma proteins can result in a higher concentration of the free, active drug.
Metabolism
CYP450 InhibitionLikely Non-inhibitorA low potential for drug-drug interactions mediated by cytochrome P450 enzymes is predicted.
Excretion
Renal ExcretionPredicted to be a significant routeThe compound is likely cleared by the kidneys.
Toxicity
Ames MutagenicityLikely Non-mutagenicA low probability of causing genetic mutations is predicted.
hERG InhibitionLow RiskA low potential for cardiotoxicity related to hERG channel blockade is suggested.

The data in this table are illustrative and based on general predictions for small, polar molecules. Actual values would need to be determined through specific in silico modeling software and experimental validation.

These computational and theoretical chemistry approaches provide a framework for understanding the chemical space around this compound and for prioritizing the design and synthesis of new derivatives with desired biological activities and drug-like properties.

Future Directions and Emerging Research Areas

Novel Synthetic Approaches to Tetrahydrofuran-3-amine Hydrochloride Derivatives

The development of efficient, stereoselective, and scalable synthetic routes to chiral tetrahydrofuran (B95107) amines is a cornerstone for their broader application. Research is moving beyond traditional multi-step syntheses towards more innovative and streamlined approaches. A key area of focus is the use of readily available starting materials and the implementation of catalytic asymmetric methods to control stereochemistry.

Recent strategies include:

Chiral Pool Synthesis: Methods utilizing natural amino acids, such as L-aspartic acid, provide a cost-effective and enantiomerically pure starting point. These syntheses typically involve a sequence of acylation, esterification, reduction, cyclization, and hydrolysis to yield the target compound.

Asymmetric Cycloetherification: Organocatalytic methods, for instance, using cinchona-alkaloid-based catalysts, enable the direct asymmetric cycloetherification of substrates like ε-hydroxy-α,β-unsaturated ketones to form the tetrahydrofuran ring with high enantioselectivity. organic-chemistry.org

Redox-Relay Heck Reactions: This modern synthetic strategy allows for the creation of substituted tetrahydrofurans from simple precursors like cis-butene-1,4-diol. organic-chemistry.org The reaction generates cyclic hemiacetals that can be further converted to the desired amine derivatives.

Sequential Reactions: One-pot sequences combining multiple catalytic steps are gaining traction. For example, a copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols provides efficient access to highly functionalized and polysubstituted tetrahydrofuran derivatives, which can be subsequently converted to the corresponding amines. chemistryviews.org

These novel methods offer significant advantages over older routes by improving yield, reducing the number of steps, and providing excellent control over the stereochemistry of the final products.

Table 1: Comparison of Modern Synthetic Strategies for Tetrahydrofuran Amine Derivatives
Synthetic StrategyKey FeaturesTypical Starting MaterialsAdvantages
Chiral Pool SynthesisUtilizes enantiopure natural productsL-aspartic acid, L-methionineLow cost, inherent stereocontrol
Asymmetric CycloetherificationOrganocatalysis for stereocontrolε-hydroxy-α,β-unsaturated ketonesHigh enantioselectivity, mild conditions
Redox-Relay Heck ReactionForms cyclic hemiacetal intermediatecis-butene-1,4-diolOperational simplicity, use of simple precursors
Sequential Henry Reaction/IodocyclizationOne-pot, multi-reaction sequenceγ,δ-unsaturated alcoholsHigh efficiency, access to polysubstituted derivatives chemistryviews.org

Exploration of New Catalytic Applications in Asymmetric Synthesis

While this compound is primarily known as a structural scaffold, its inherent chirality presents significant potential for its derivatives to be used as ligands in asymmetric catalysis or as organocatalysts. The combination of a stereogenic center, a primary amine, and an ether oxygen provides multiple coordination points and reactive sites that can be exploited in catalyst design.

Future research in this area is focused on:

Chiral Ligand Development: The amine functionality can be readily modified to create novel chiral ligands for transition-metal catalysis. enamine.net For example, derivatization into phosphine, Schiff base, or oxazoline (B21484) ligands could yield catalysts for asymmetric hydrogenation, C-C bond formation, or cycloaddition reactions. nih.govthieme-connect.com The tetrahydrofuran backbone imposes conformational rigidity, which is often beneficial for achieving high enantioselectivity.

Organocatalysis: The primary amine group is a classic functional handle for organocatalysis. nih.gov Derivatives of Tetrahydrofuran-3-amine could be developed as catalysts for reactions proceeding through enamine or iminium ion intermediates, analogous to proline and its derivatives. researchgate.net These could be applied to asymmetric aldol, Michael, and Mannich reactions. The ether oxygen of the THF ring could also play a secondary role in coordinating substrates or modifying catalyst solubility and stability.

The exploration of these catalytic applications would represent a significant expansion of the compound's utility, transforming it from a passive building block into an active component for creating other chiral molecules.

Expansion of Medicinal Chemistry Applications to New Disease Targets

The tetrahydrofuran motif is a well-established privileged scaffold in medicinal chemistry, most notably in the design of HIV-1 protease inhibitors like Darunavir. nih.govresearchgate.net The rigid ring structure helps to position key functional groups for optimal interaction with biological targets, particularly the backbone of enzymes. rsc.org Researchers are now leveraging this structural advantage to design inhibitors for new disease targets beyond HIV.

Emerging therapeutic areas include:

Neurodegenerative Diseases: The development of small molecules that can cross the blood-brain barrier is a major challenge in treating conditions like Alzheimer's and Parkinson's disease. The physicochemical properties of the tetrahydrofuran scaffold make it an attractive core for designing inhibitors of key enzymes implicated in these diseases, such as β-secretase (BACE1) and monoamine oxidase (MAO). google.comnih.gov The goal is to develop multifunctional agents that can, for example, inhibit key enzymes while also preventing the aggregation of proteins like amyloid-beta. researchgate.net

Antibacterial Agents: With the rise of antibiotic resistance, there is an urgent need for new classes of antibacterial drugs. Furan-containing compounds have shown a broad spectrum of antibacterial activity. ijabbr.comresearchgate.netnih.gov The Tetrahydrofuran-3-amine scaffold can be used to generate libraries of novel compounds for screening against multidrug-resistant bacterial strains. nih.gov The amine group provides a convenient point for diversification to optimize potency and pharmacokinetic properties.

Table 2: Established and Emerging Therapeutic Targets for Tetrahydrofuran-3-amine Derivatives
Disease AreaSpecific Target(s)Rationale for Scaffold Use
HIV/AIDS (Established)HIV-1 ProteaseBackbone binding, conformational restriction nih.govrsc.org
Neurodegenerative Diseasesβ-secretase (BACE1), Monoamine Oxidase (MAO), Cholinesterases google.comnih.govresearchgate.netScaffold for blood-brain barrier penetration, enzyme inhibition
Bacterial InfectionsBacterial enzymes, cell wall synthesisProven utility of furan (B31954) nucleus in antibacterials researchgate.netnih.gov

Integration with Advanced Material Science for Functional Materials Development

The unique chemical structure of this compound also makes it a promising candidate for the development of functional materials and specialty polymers. chemimpex.com The bifunctionality of the molecule—a reactive primary amine and a stable cyclic ether—allows it to be incorporated into polymer chains as a monomer or a functionalizing agent.

Potential applications in material science include:

Functional Polymers: The primary amine can participate in polymerization reactions, such as the formation of polyamides (with dicarboxylic acids) or epoxy resins (with epoxides). researchgate.net The incorporation of the THF ring into the polymer backbone can influence the material's properties, such as increasing its flexibility, altering its thermal stability, and modifying its solubility and swelling behavior in various solvents.

End-Group Functionalization: Research has demonstrated the synthesis of polytetrahydrofuran (PTHF) with amino-terminated end groups. rug.nl Using Tetrahydrofuran-3-amine or its derivatives as initiating or terminating agents in cationic ring-opening polymerization of THF could provide a direct route to such functionalized materials. These telechelic polymers are valuable precursors for creating block copolymers, networks, and gels.

Enhanced Computational Strategies for De Novo Design and Optimization

Advances in computational chemistry and artificial intelligence are revolutionizing molecular design. These tools are being increasingly applied to scaffold-based drug discovery, where a core structure like Tetrahydrofuran-3-amine is systematically decorated and optimized for a specific purpose. arxiv.org

Key computational strategies include:

Deep Generative Models: AI-driven generative models can explore vast regions of chemical space to design novel molecules from the ground up. rsc.org By training these models on datasets of known active molecules and providing the Tetrahydrofuran-3-amine scaffold as a constraint, researchers can generate new, synthesizable derivatives with a high probability of being active against a desired target.

Reinforcement Learning (RL): RL frameworks can be coupled with generative models to optimize molecules for multiple properties simultaneously. arxiv.org An AI agent can be trained to "build" molecules atom-by-atom starting from the tetrahydrofuran core, receiving "rewards" for improving properties like binding affinity, drug-likeness, and synthetic accessibility.

3D Structure-Based Design: For targets with known 3D structures, computational tools can directly generate molecules within the binding site. rsc.orgdp.tech This approach ensures that the designed derivatives have optimal shape and pharmacophore complementarity with the target protein, a strategy that has already been successfully applied in designing potent HIV protease inhibitors based on this scaffold. nih.gov

These in silico methods accelerate the design-test-optimize cycle, reducing the time and cost associated with discovering new molecules for any of the applications described above.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tetrahydrofuran-3-amine hydrochloride in a laboratory setting?

  • Methodology : A common approach involves substituting tetrahydrofuran-3-amine in reactions with halogenated or carbonyl-containing intermediates under acidic conditions to form the hydrochloride salt. For example, in a patent application, tetrahydrofuran-3-amine was reacted with a fluorophenyl derivative under reflux in a polar aprotic solvent (e.g., DMF) to yield the hydrochloride salt after acidification and crystallization .
  • Key Considerations : Optimize reaction temperature (typically 60–80°C) and stoichiometry to minimize side products. Purification via recrystallization using ethanol/water mixtures improves yield and purity .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess purity (>95% as per supplier specifications) .
  • NMR : 1^1H NMR (DMSO-d6_6) typically shows peaks at δ 3.6–4.4 ppm (tetrahydrofuran ring protons) and δ 8.2–8.9 ppm (amine protons in acidic conditions) .
  • Elemental Analysis : Confirm chloride content via titration or ion chromatography (expected Cl^- ~28.7% for F.W. 123.6) .

Q. What solvents and conditions are optimal for dissolving this compound in experimental workflows?

  • Solubility Profile : The compound is highly soluble in polar solvents (e.g., water, methanol, DMSO) but poorly soluble in non-polar solvents (e.g., hexane). For aqueous solutions, use pH < 3 to maintain protonation of the amine group .
  • Stability Note : Avoid prolonged exposure to temperatures >100°C or alkaline conditions, which may degrade the tetrahydrofuran ring .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound for chiral synthesis applications?

  • Methodology : Use chiral HPLC columns (e.g., Chiralpak IA or IB) with a hexane/isopropanol mobile phase containing 0.1% diethylamine to separate (R)- and (S)-enantiomers. Retention times vary based on column chirality and temperature .
  • Validation : Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or polarimetry. For example, (S)-tetrahydrofuran-3-amine hydrochloride (CAS 204512-95-8) exhibits a specific rotation of [α]D20_D^{20} = +15° (c = 1, H2_2O) .

Q. What strategies address contradictory solubility and stability data in this compound under varying pH conditions?

  • Data Reconciliation :

  • pH-Dependent Solubility : Conduct potentiometric titration to map solubility vs. pH. Below pH 2, solubility exceeds 200 mg/mL due to protonation; above pH 6, freebase precipitation occurs .
  • Degradation Pathways : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., ring-opened diol derivatives) .

Q. How should researchers design experiments to study the reactivity of this compound in nucleophilic substitution reactions?

  • Experimental Design :

  • Substrate Selection : Pair with electrophiles like acyl chlorides or sulfonyl chlorides in anhydrous THF at 0–25°C.
  • Kinetic Monitoring : Use in situ IR or 19^{19}F NMR (if fluorinated reagents are used) to track reaction progress .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb HCl, reducing side reactions .

Q. What computational methods are suitable for modeling the conformational stability of this compound?

  • Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze ring puckering and amine protonation effects on stability. Compare results with X-ray crystallography data (if available) .
  • Output Metrics : Calculate energy barriers for ring inversion (~5–10 kcal/mol) and hydrogen-bonding interactions in the solid state .

Data Contradiction and Reproducibility

Q. How can discrepancies in reported melting points (e.g., 230–250°C vs. 173.5°C) for this compound derivatives be resolved?

  • Root Cause Analysis :

  • Polymorphism : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms.
  • Purity Impact : Re-crystallize the compound and compare melting ranges. Impurities (e.g., residual solvents) lower observed melting points .

Q. What protocols ensure reproducibility in coupling this compound with peptide or polymer backbones?

  • Best Practices :

  • Activation : Pre-activate the amine with HOBt/DIC in DMF to enhance coupling efficiency.
  • Stoichiometry Control : Use a 1.2:1 molar ratio of amine to carboxylate groups to account for hydrolysis losses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.